N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-14-6-8-15(9-7-14)28(25,26)17(16-5-4-12-27-16)13-21-19(24)18(23)20-10-11-22(2)3/h4-9,12,17H,10-11,13H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVRCRZGSFKPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCN(C)C)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H26N4O3S
- Molecular Weight : 378.50 g/mol
- CAS Number : 133671-66-6
The compound features a furan ring and a sulfonamide group, which are essential for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, particularly those associated with cancer proliferation.
- Receptor Modulation : Preliminary studies suggest that it may act as a modulator for neurotransmitter receptors, influencing pathways related to anxiety and depression.
- Antimicrobial Properties : It exhibits antibacterial activity against several strains of bacteria, making it a candidate for antibiotic development.
Anticancer Activity
Recent studies have indicated that this compound may inhibit the growth of cancer cells. A notable study demonstrated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
- A549: 18 µM
These results suggest significant cytotoxicity at micromolar concentrations, warranting further investigation into its mechanism of action.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
-
Case Study on Anticancer Effects :
In a controlled study involving human cancer cell lines, the compound was administered at varying concentrations. The results highlighted its ability to induce apoptosis in MCF-7 cells, with increased levels of caspase-3 activity observed, indicating programmed cell death. -
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the effectiveness of the compound in treating infections caused by resistant bacterial strains. Patients receiving the treatment showed a significant reduction in infection markers compared to the control group.
Scientific Research Applications
Basic Information
- Molecular Formula : C19H25N3O5S
- Molecular Weight : 393.55 g/mol
- CAS Number : [Not specified]
Structural Characteristics
DMF-SO2 features a unique structure that includes:
- A dimethylamino group, enhancing its solubility and biological activity.
- A furan ring, which contributes to its potential pharmacological properties.
- A sulfonamide moiety, known for its role in antibacterial and antiviral activities.
Pharmacological Research
DMF-SO2 has been investigated for its potential as an antitumor agent. Studies have shown that compounds with furan and sulfonamide groups can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis.
Case Study:
A study demonstrated that DMF-SO2 exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Antimicrobial Activity
The sulfonamide component of DMF-SO2 suggests potential applications in antimicrobial therapy. Sulfonamides are known to inhibit bacterial folic acid synthesis, making this compound a candidate for further investigation as an antibiotic.
Data Table: Antimicrobial Activity of DMF-SO2
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
Neuropharmacology
Research indicates that DMF-SO2 may have neuroprotective properties. Compounds with dimethylamino groups are often investigated for their ability to cross the blood-brain barrier and exhibit effects on neurotransmitter systems.
Findings:
In vitro studies suggest that DMF-SO2 can modulate serotonin and dopamine levels, which may have implications for treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
Chemical Biology
DMF-SO2 has potential applications in chemical biology as a tool for studying protein interactions and enzyme activity due to its ability to form covalent bonds with target biomolecules.
Example Application:
The compound can be used to label specific proteins in live cells, allowing researchers to track dynamic processes such as protein localization and interaction in real-time.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
Key Observations:
Furan vs. Thiophene : Replacement of furan with thiophene (as in ) may alter electronic properties and binding specificity due to sulfur's larger atomic size and lower electronegativity.
Sulfonamide Variations : The tosyl group in the target compound contrasts with the fluoro-tosyl group in , where fluorine may improve metabolic stability and membrane permeability.
Dimethylaminoethyl Role: This moiety is conserved across multiple analogs (e.g., ), suggesting its importance in solubility and target engagement.
Toxicity and Side Effects
- The dimethylaminoethyl group in the target compound may reduce toxicity compared to primary amines (e.g., amonafide analogs in ), as tertiary amines are less prone to forming reactive metabolites.
- The tosyl group could mitigate hepatic clearance issues observed in simpler sulfonamides (e.g., ).
Preparation Methods
Furan Ring Functionalization
The furan-2-yl group is introduced via a Friedel-Crafts alkylation or palladium-catalyzed coupling. A recent study demonstrated that cerium(IV) ammonium nitrate (CAN) under ultrasonic irradiation efficiently promotes furan-aryl bond formation. For example:
\text{Furan} + \text{4-Chlorophenylboronic acid} \xrightarrow{\text{CAN, Ultrasound}} 2-(5-(4-Chlorophenyl)furan-2-yl) \text{ derivative (Yield: 78%)} \cite{4}
Sulfonylation Reaction
The sulfonyl group is installed using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The reaction proceeds via nucleophilic attack of the ethylamine’s hydroxyl or amine group on the sulfonyl chloride:
Typical Conditions :
Amine Protection and Deprotection
Primary amines are protected as tert-butyl carbamates (Boc) during sulfonylation to prevent undesired side reactions. Deprotection is achieved using trifluoroacetic acid (TFA).
Synthesis of 2-(Dimethylamino)ethylamine (Intermediate A)
This intermediate is commercially available but can be synthesized via:
-
Reductive Amination :
\text{Formaldehyde} + \text{Ethylenediamine} \xrightarrow{\text{NaBH}_4} \text{2-(Dimethylamino)ethylamine (Yield: 70%)}
Amide Bond Formation and Final Assembly
Coupling of Intermediates A and B
The ethanediamide linker is formed using carbodiimide reagents (e.g., EDC/HOBt) or mixed carbonates:
Optimized Conditions :
Alternative Catalytic Methods
CAN-mediated coupling under ultrasonic irradiation enhances reaction efficiency for furan-containing compounds:
Analytical Characterization and Quality Control
Spectroscopic Data
Q & A
Basic: What are the critical steps in synthesizing N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically including:
- Sulfonation : Requires anhydrous conditions to prevent hydrolysis of the sulfonyl group, often using solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Amide Coupling : Catalyzed by agents such as EDC/HOBt or HATU under inert atmospheres to enhance yield and selectivity .
- Purification : Techniques like column chromatography or recrystallization ensure high purity (>95%), validated via HPLC and NMR .
Optimization involves adjusting temperature (e.g., 0–25°C for sensitive steps), solvent polarity, and catalyst loading to minimize side reactions .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Analytical workflows include:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., dimethylamino, furan, and sulfonyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm, amide C=O at ~1650 cm) .
Contradictory data (e.g., unexpected peaks in NMR) may indicate impurities, requiring iterative purification or alternative synthetic routes .
Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?
Discrepancies arise from:
- Tautomerism or Conformational Flexibility : Dynamic NMR or variable-temperature studies clarify exchange processes .
- Residual Solvents : DMF or DCM traces in NMR spectra are identified via H integration and addressed with vacuum drying .
- Diastereomer Formation : Chiral HPLC or X-ray crystallography distinguishes stereoisomers if asymmetric centers are present .
Advanced: What methodologies are effective for optimizing reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) evaluate interactions between variables (temperature, solvent ratio, catalyst) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts improve efficiency in key steps .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress to identify bottlenecks .
For example, optimizing sulfonation yield from 60% to 85% via DoE-guided solvent polarity adjustments .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
- Functional Group Modifications : Synthesize analogs by replacing the furan with thiophene or altering sulfonyl substituents to assess bioactivity changes .
- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) to correlate substituents (e.g., dimethylamino’s basicity) with inhibitory potency .
- Computational Modeling : Molecular docking (AutoDock, Schrödinger) predicts binding modes, guiding rational design .
A SAR study might reveal that the 4-methylbenzenesulfonyl group enhances hydrophobic interactions with a target protein’s active site .
Advanced: What strategies mitigate instability of intermediates during synthesis?
- Protective Groups : Use Boc or Fmoc to shield reactive amines during sulfonation or coupling steps .
- Low-Temperature Quenching : Halt exothermic reactions (e.g., sulfonation) at −20°C to prevent decomposition .
- Lyophilization : Freeze-drying hygroscopic intermediates prevents hydrolysis .
For example, stabilizing a sulfonamide intermediate via Boc protection improves overall yield by 20% .
Advanced: How can researchers elucidate the compound’s mechanism of action in biological systems?
- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
- Kinetic Studies : Measure enzyme inhibition (IC, K) under varying pH/temperature to infer binding thermodynamics .
- Cellular Imaging : Fluorescently labeled analogs track subcellular localization (e.g., mitochondrial targeting) .
Evidence from related sulfonamides suggests potential modulation of neurotransmitter receptors or apoptosis pathways .
Advanced: What computational tools are suitable for predicting this compound’s reactivity or toxicity?
- Density Functional Theory (DFT) : Models reaction pathways (e.g., sulfonyl group electrophilicity) and transition states .
- ADMET Prediction : Tools like SwissADME or ProTox-II estimate solubility, cytochrome P450 interactions, and hepatotoxicity .
- Molecular Dynamics (MD) : Simulates protein-ligand stability in physiological conditions (e.g., blood-brain barrier penetration) .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?
- Metabolite Analysis : LC-MS identifies active/inactive metabolites formed in vivo .
- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and tissue distribution to explain efficacy gaps .
- Species-Specific Differences : Compare target protein homology (e.g., human vs. murine receptors) to adjust models .
Advanced: What are best practices for scaling up synthesis while maintaining purity?
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., sulfonation) .
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity and yield .
- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR ensures consistency during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
